Thermodynamic Stability: Formaldehyde Hydrazone vs. Trans Methyl Diazene (Tautomer Comparison)
Ab initio calculations at the TZ2Pf CCSD level demonstrate that formaldehyde hydrazone is the most stable tautomer in its system, exhibiting a 2.0 kcal/mol energy advantage over trans methyl diazene [1].
| Evidence Dimension | Relative electronic energy (stability) |
|---|---|
| Target Compound Data | Formaldehyde hydrazone: 0.0 kcal/mol (reference) |
| Comparator Or Baseline | Trans methyl diazene: 2.0 kcal/mol higher energy |
| Quantified Difference | Formaldehyde hydrazone is 2.0 kcal/mol more stable than trans methyl diazene. |
| Conditions | Ab initio coupled cluster calculations including single and double excitations (CCSD) with TZ2Pf basis set. |
Why This Matters
This thermodynamic preference validates formaldehyde hydrazone as the dominant species in tautomeric equilibria, ensuring its predictable behavior in synthetic and analytical applications where other tautomers might interconvert.
- [1] Ab initio theoretical study of methyl diazene and formaldehyde hydrazone employing the coupled cluster method. Chem Phys Lett. 1990;166(2):137-142. View Source
